

# Technical Guide: 3,5-Diethylaniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,5-Diethylaniline

Cat. No.: B13564627

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## Abstract

This technical guide provides a comprehensive overview of **3,5-Diethylaniline** (IUPAC name: **3,5-diethylaniline**; CAS No: 1701-68-4), a significant aromatic amine intermediate. The document details its chemical and physical properties, common synthesis and reaction pathways, and its applications, with a particular focus on its relevance to the pharmaceutical industry. Detailed experimental protocols are provided for key synthetic transformations, and logical workflows are visualized to aid researchers in understanding its practical applications. All quantitative data is summarized in structured tables for clarity and ease of comparison.

## Introduction

**3,5-Diethylaniline** is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its unique substitution pattern, with two ethyl groups meta to the amino group, influences its reactivity in electrophilic substitution and N-alkylation reactions. While not as commonly cited as other aniline derivatives, its structural motifs are of interest in the development of specialty chemicals, polymers, and as an intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide aims to consolidate the available technical information on **3,5-Diethylaniline** for a scientific audience.

## Chemical and Physical Properties

The IUPAC name for the compound is **3,5-diethylaniline**.<sup>[1]</sup> Key physicochemical properties are summarized in the table below. Due to a lack of available experimental data for **3,5-diethylaniline**, properties for the closely related analogues, 3,5-dimethylaniline and N,N-diethylaniline, are provided for estimation purposes.

Property	3,5-Diethylaniline (C <sub>10</sub> H <sub>15</sub> N)	3,5-Dimethylaniline (Analogue)	N,N-Diethylaniline (Analogue)
CAS Number	1701-68-4 <sup>[1]</sup>	108-69-0 <sup>[2]</sup>	91-66-7 <sup>[3]</sup>
Molecular Weight	149.23 g/mol <sup>[1]</sup>	121.18 g/mol <sup>[2]</sup>	149.23 g/mol <sup>[3]</sup>
Boiling Point	No Data Available	220-222 °C (at 760 mmHg) <sup>[2][4]</sup>	216-217 °C (at 760 mmHg) <sup>[3][5][6]</sup>
Melting Point	No Data Available	7-9 °C <sup>[2]</sup>	-38 °C <sup>[3][5]</sup>
Density	No Data Available	0.972 g/mL (at 25 °C) <sup>[2]</sup>	0.938 g/mL (at 25 °C) <sup>[5]</sup>
Appearance	-	Clear, pale yellow to brown liquid <sup>[4]</sup>	Colorless to yellow liquid <sup>[3][6]</sup>
Solubility	No Data Available	0.48 g/100mL in water (at 20°C) <sup>[4]</sup>	1.4 g/L in water (at 12°C); Soluble in alcohol, ether <sup>[3][5]</sup>

## Synthesis and Manufacturing

The primary route for synthesizing 3,5-disubstituted anilines involves the reduction of the corresponding nitroaromatic compound. This precursor, 3,5-diethylnitrobenzene, can be prepared through Friedel-Crafts alkylation of benzene followed by nitration, or by nitration of a suitable diethylbenzene isomer.

The most common and industrially scalable method for converting the nitro group to an amine is catalytic hydrogenation.

*General synthesis pathway for 3,5-Diethylaniline.*

## Experimental Protocol: Catalytic Hydrogenation of a Nitroaromatic Precursor

This protocol is a generalized procedure based on established methods for the catalytic hydrogenation of substituted nitrobenzenes to anilines.<sup>[7][8][9]</sup>

- **Reactor Setup:** A stainless-steel autoclave reactor equipped with a magnetic stirrer, heating jacket, gas inlet, and pressure gauge is charged with the starting material, 3,5-diethylnitrobenzene (1 equivalent), and a suitable solvent such as ethanol or methanol (approx. 2-3 mL per gram of nitro-compound).
- **Catalyst Addition:** A catalytic amount of 5% Palladium on Carbon (Pd/C) (typically 1-5% by weight relative to the nitro-compound) is added to the mixture.
- **Inerting:** The reactor is sealed and purged with nitrogen gas three times to remove all oxygen.
- **Hydrogenation:** The nitrogen is replaced by hydrogen gas, and the reactor is pressurized to a desired level (e.g., 2-10 bar).
- **Reaction:** The mixture is heated to a specified temperature (e.g., 70-90 °C) and stirred vigorously (e.g., 900 rpm) to ensure efficient gas-liquid-solid mixing. The reaction progress is monitored by the cessation of hydrogen uptake.
- **Work-up:** After cooling to room temperature and venting the excess hydrogen, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
- **Isolation:** The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude **3,5-diethylaniline**, which can be further purified by vacuum distillation if necessary.

## Key Chemical Reactions

As a primary aromatic amine, **3,5-diethylaniline** undergoes a variety of characteristic reactions relevant to synthetic chemistry.

- **N-Alkylation:** The amino group can be alkylated to form secondary and tertiary amines. Reductive amination, reacting the aniline with an aldehyde or ketone in the presence of a reducing agent, is a common method.
- **Acylation:** Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is often used as a protecting group strategy to moderate the reactivity of the aromatic ring.
- **Diazotization:** Treatment with nitrous acid ( $\text{HNO}_2$ ) at low temperatures converts the primary amino group into a diazonium salt ( $-\text{N}_2^+$ ). This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g.,  $-\text{OH}$ ,  $-\text{CN}$ ,  $-\text{X}$ ) in Sandmeyer-type reactions.
- **Electrophilic Aromatic Substitution:** The amino group is a strong activating, ortho-, para-director. However, in **3,5-diethylaniline**, the positions ortho and para to the amino group are sterically hindered or occupied. Therefore, substitution will be directed to the available ortho positions (2, 6) and the para position (4).

## Applications in Drug Development

Aniline derivatives are crucial intermediates in the pharmaceutical industry. While direct synthesis of a marketed drug from **3,5-diethylaniline** is not widely documented, its close structural analogues are key components in the synthesis of important APIs. For example, N,N-diethylaniline hydrochloride is used in an asymmetric reduction process to prepare chiral intermediates for drugs such as Dapoxetine, Fluoxetine, Atomoxetine, and Duloxetine. This highlights the role of the diethylaniline moiety in facilitating key stereoselective transformations necessary for producing enantiomerically pure pharmaceuticals.

*Workflow for synthesis of a chiral API intermediate.*

## Experimental Protocol: Reductive Amination of an Aniline Derivative

This protocol describes the N-alkylation of an aniline derivative (e.g., 3-ethylaniline to N,3-diethylaniline) via reductive amination, a reaction type directly applicable to **3,5-diethylaniline** for the synthesis of more complex tertiary amines.

- **Reaction Setup:** To a round-bottom flask, add 3-ethylaniline (1.0 equivalent) and a suitable solvent such as dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
- **Imine Formation:** Add acetaldehyde (1.1 equivalents) to the solution and stir at room temperature for 20-30 minutes. This allows for the formation of the intermediate imine.
- **Reduction:** Slowly add sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) (1.5 equivalents) to the mixture in portions. The reaction is mildly exothermic and should be controlled. Allow the reaction to stir at room temperature for 12-24 hours.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
- **Work-up:** Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ). Separate the organic layer.
- **Extraction:** Extract the aqueous layer twice with dichloromethane.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ). Concentrate the solution under reduced pressure to obtain the crude product.
- **Chromatography:** Purify the crude N,3-diethylaniline by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

## Conclusion

**3,5-Diethylaniline** is a synthetically useful aromatic amine whose properties and reactions are characteristic of its class. While specific experimental data for the compound itself is sparse, its behavior can be reliably predicted from its close analogues. Its primary utility lies in its role as a chemical intermediate. The demonstrated use of related diethylaniline structures in the synthesis of chiral intermediates for major pharmaceutical drugs underscores the potential value of **3,5-diethylaniline** and its derivatives for researchers and professionals in the field of drug development and fine chemical synthesis.

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- To cite this document: BenchChem. [Technical Guide: 3,5-Diethylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13564627#iupac-name-for-3-5-diethylaniline>]

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